Cas no 1806351-03-0 (4,5-Diiodo-2-methylphenol)

4,5-Diiodo-2-methylphenol Chemical and Physical Properties
Names and Identifiers
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- 4,5-diiodo-2-methylphenol
- 4,5-Diiodo-2-methylphenol
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- Inchi: 1S/C7H6I2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
- InChI Key: GHQICZUMAWXAEN-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=C(C)C=1)O)I
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 118
- Topological Polar Surface Area: 20.2
- XLogP3: 3.2
4,5-Diiodo-2-methylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010752-1g |
4,5-Diiodo-2-methylphenol |
1806351-03-0 | 97% | 1g |
1,564.50 USD | 2021-07-06 | |
Alichem | A010010752-250mg |
4,5-Diiodo-2-methylphenol |
1806351-03-0 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010010752-500mg |
4,5-Diiodo-2-methylphenol |
1806351-03-0 | 97% | 500mg |
855.75 USD | 2021-07-06 |
4,5-Diiodo-2-methylphenol Related Literature
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 4,5-Diiodo-2-methylphenol
4,5-Diiodo-2-methylphenol (CAS No. 1806351-03-0): A Comprehensive Overview of Properties and Applications
4,5-Diiodo-2-methylphenol (CAS No. 1806351-03-0) is an organoiodine compound that has garnered significant attention in recent years due to its unique chemical properties and versatile applications. As researchers continue to explore novel iodinated phenolic compounds, this particular derivative stands out for its potential in various scientific and industrial domains.
The molecular structure of 4,5-diiodo-2-methylphenol features two iodine atoms at the 4 and 5 positions of the phenolic ring, along with a methyl group at the 2 position. This specific arrangement contributes to its distinct physicochemical properties, including enhanced stability compared to non-iodinated phenols. Current research trends show growing interest in such halogenated phenolic compounds for their applications in material science and pharmaceutical intermediates.
One of the most searched questions regarding 4,5-diiodo-2-methylphenol relates to its synthesis methods. The compound is typically prepared through electrophilic aromatic substitution reactions, where iodine is introduced to the phenolic ring under controlled conditions. Recent advancements in green chemistry approaches have led to more efficient and environmentally friendly synthesis routes, addressing the growing demand for sustainable chemical production.
In analytical chemistry, 4,5-diiodo-2-methylphenol has shown promise as a building block for various chemical sensors and detection systems. Its distinct spectral properties make it particularly useful in UV-Vis spectroscopy applications. Researchers are actively investigating its potential in developing novel fluorescence probes, a topic that has seen increased search volume in academic databases.
The thermal stability of 4,5-diiodo-2-methylphenol makes it an interesting candidate for polymer chemistry applications. Recent patent filings indicate its use as a monomer or additive in specialty polymers, particularly those requiring enhanced flame retardancy or thermal resistance. This aligns with current industry trends toward developing high-performance materials for electronics and aerospace applications.
From a pharmaceutical perspective, while 4,5-diiodo-2-methylphenol itself is not a drug compound, it serves as a valuable intermediate in medicinal chemistry. The iodine atoms in its structure provide convenient handles for further chemical modifications, making it useful in the synthesis of more complex molecules. This application has become particularly relevant with the growing interest in targeted drug delivery systems and radiopharmaceuticals.
Environmental considerations regarding iodinated organic compounds have led to increased research into their biodegradation pathways. Studies on 4,5-diiodo-2-methylphenol have contributed to our understanding of how microorganisms can metabolize such structures, addressing concerns about environmental persistence. This research area has gained traction in response to stricter environmental regulations worldwide.
The market for specialty phenolic compounds like 4,5-diiodo-2-methylphenol has shown steady growth, driven by demand from the electronics, pharmaceutical, and advanced materials sectors. Industry analysts note particular interest from Asian markets, where chemical innovation is rapidly expanding. Price trends and availability of 4,5-diiodo-2-methylphenol are frequently searched topics among procurement specialists.
Handling and storage recommendations for 4,5-diiodo-2-methylphenol typically emphasize protection from light and moisture to maintain stability. Proper laboratory practices include using amber glass containers and desiccants, which are standard for many light-sensitive compounds. These practical considerations are often sought after by first-time users of the material.
Future research directions for 4,5-diiodo-2-methylphenol may explore its potential in emerging fields such as organic electronics or as a precursor for metal-organic frameworks (MOFs). The compound's unique combination of aromaticity and halogen content makes it an interesting candidate for these cutting-edge applications, which have seen exponential growth in scientific literature citations.
Quality control aspects of 4,5-diiodo-2-methylphenol production frequently involve HPLC analysis to ensure purity, particularly important for research-grade material. The compound's characteristic UV absorption profile allows for reliable quantification methods. Analytical method development for iodinated phenols remains an active area of research in quality assurance laboratories.
In conclusion, 4,5-diiodo-2-methylphenol (CAS No. 1806351-03-0) represents an important member of the halogenated phenol family with diverse applications across multiple scientific disciplines. Its continued study contributes to advancements in materials science, pharmaceutical development, and analytical chemistry, while ongoing research addresses both its potential uses and environmental considerations.
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